5-bromo-3-chloro-4-fluorobenzene-1,2-diamine
Description
5-bromo-3-chloro-4-fluorobenzene-1,2-diamine is an aromatic compound with the molecular formula C6H4BrClFN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with two amino groups at the 1 and 2 positions. It is a derivative of benzene and is used as an intermediate in various chemical reactions and industrial applications.
Properties
CAS No. |
2728217-75-0 |
|---|---|
Molecular Formula |
C6H5BrClFN2 |
Molecular Weight |
239.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-4-fluorobenzene-1,2-diamine typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Halogenation: The nitrobenzene is then subjected to halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Amination: Further amination reactions introduce the second amino group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-3-chloro-4-fluorobenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-4-fluorobenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The presence of halogen atoms and amino groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the amino groups.
3-bromo-4-chloroaniline: Contains bromine and chlorine but lacks fluorine and has only one amino group.
4-bromo-2-chloro-1-fluorobenzene: Similar halogenation pattern but different positions of the amino groups.
Uniqueness
5-bromo-3-chloro-4-fluorobenzene-1,2-diamine is unique due to the specific arrangement of halogen atoms and amino groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
